![molecular formula C13H19N3O2 B2381205 5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one CAS No. 878452-97-2](/img/structure/B2381205.png)
5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Optoelectronic Devices
MEHPPV exhibits remarkable optoelectronic properties, making it an excellent candidate for devices such as organic light-emitting diodes (OLEDs), solar cells, and photodetectors. Its conjugated structure allows efficient charge transport and light emission, contributing to enhanced device performance .
Patterned Films for Displays
Researchers have developed a novel approach to create two-color patterned films of MEHPPV from a single precursor. By incorporating different eliminable groups, they achieve selective color emission. These patterned structures hold promise for use in displays and visual communication technologies .
Photovoltaic Applications
MEHPPV-based solar cells have attracted interest due to their tunable bandgap and high absorption coefficients. These properties enable efficient light harvesting, making MEHPPV a potential material for organic photovoltaics. Researchers continue to explore its performance in solar energy conversion .
Sensors and Biosensors
Functionalized MEHPPV derivatives have been explored as fluorescent probes for sensing various analytes. Their sensitivity to changes in the local environment, such as pH, metal ions, or biomolecules, makes them valuable for biosensing applications. For instance, MEHPPV-based sensors can detect DNA hybridization or enzyme activity .
Light-Emitting Materials
MEHPPV emits intense fluorescence in the visible range, making it suitable for light-emitting materials. It has been incorporated into organic light-emitting diodes (OLEDs) and displays. Researchers continue to optimize its emission efficiency and stability for practical applications .
Drug Delivery Systems
The amphiphilic nature of MEHPPV allows it to self-assemble into micelles or nanoparticles. These structures can encapsulate hydrophobic drugs, enabling targeted drug delivery. Researchers are investigating MEHPPV-based carriers for cancer therapy and other medical applications .
特性
IUPAC Name |
5-[(2-methoxyethylamino)methyl]-1,3-dimethylbenzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-15-11-5-4-10(9-14-6-7-18-3)8-12(11)16(2)13(15)17/h4-5,8,14H,6-7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUODCSKJCSYQGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCOC)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

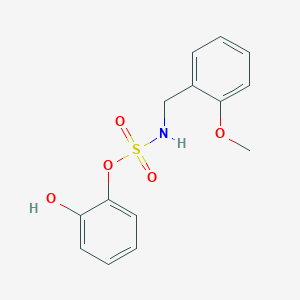

![Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2381124.png)
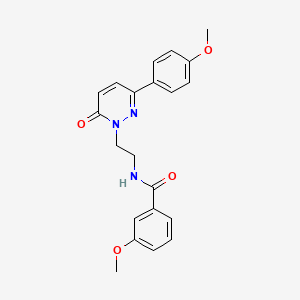
![N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2381131.png)
![1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2381132.png)
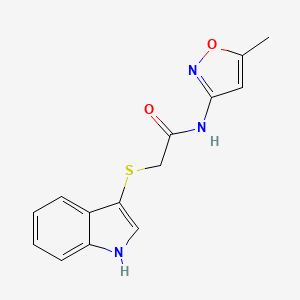
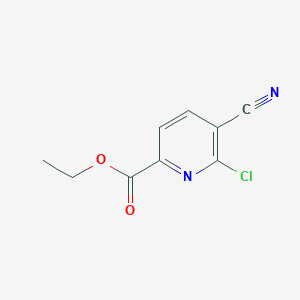
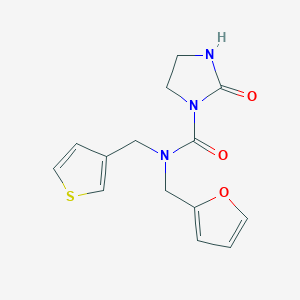
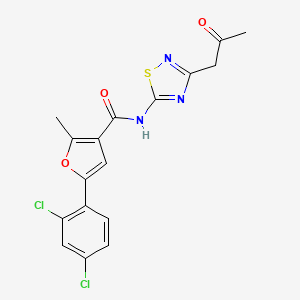
![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2381137.png)


![2-allyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2381144.png)